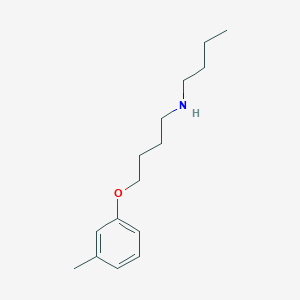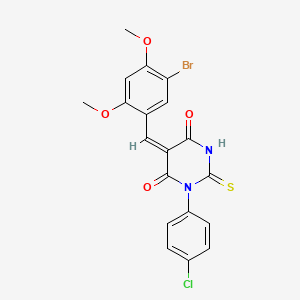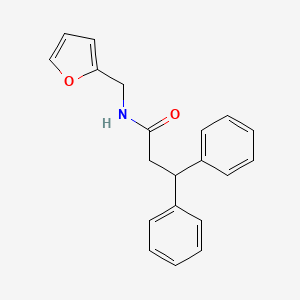
N-butyl-4-(3-methylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(3-methylphenoxy)-1-butanamine, also known as Bupropion, is a chemical compound that is widely used in scientific research. It is a substituted cathinone and belongs to the class of phenethylamines. Bupropion is used as a research tool to study the mechanisms of action and the physiological effects of cathinones.
Mécanisme D'action
N-butyl-4-(3-methylphenoxy)-1-butanamine acts as a dopamine and norepinephrine reuptake inhibitor. It inhibits the reuptake of these neurotransmitters in the brain, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in an increase in dopamine and norepinephrine signaling, leading to the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in rodents. It also produces an increase in dopamine and norepinephrine levels in the brain, leading to increased reward-seeking behavior. This compound has also been shown to produce an antidepressant effect in animal models of depression. It has been suggested that the antidepressant effect of this compound is due to its ability to increase dopamine and norepinephrine signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-butyl-4-(3-methylphenoxy)-1-butanamine in lab experiments is its ability to cross the blood-brain barrier. This allows it to produce its physiological effects in the brain, making it a useful tool for studying the central nervous system. However, one of the limitations of using this compound is its potential for abuse. This compound is a cathinone derivative and has been shown to produce rewarding effects in animal models. Therefore, it is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for research on N-butyl-4-(3-methylphenoxy)-1-butanamine. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin system. Another direction is to develop new cathinone derivatives based on the structure-activity relationships of this compound. Finally, research could be conducted to investigate the potential therapeutic uses of this compound in treating psychiatric disorders, such as depression and addiction.
Conclusion:
This compound is a useful tool for studying the mechanisms of action and the physiological effects of cathinones. It acts as a dopamine and norepinephrine reuptake inhibitor and has been shown to produce locomotor activity, reward-seeking behavior, and antidepressant effects in animal models. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
N-butyl-4-(3-methylphenoxy)-1-butanamine can be synthesized using various methods. One of the most common methods is the reductive amination of 3'-methyl-2'-nitropropiophenone with n-butylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-butyl-4-(3-methylphenoxy)-1-butanamine is widely used in scientific research to study the mechanisms of action and the physiological effects of cathinones. It is used as a research tool to investigate the effects of cathinones on the central nervous system. This compound is also used to study the structure-activity relationships of cathinones and to develop new cathinone derivatives with improved pharmacological properties.
Propriétés
IUPAC Name |
N-butyl-4-(3-methylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-3-4-10-16-11-5-6-12-17-15-9-7-8-14(2)13-15/h7-9,13,16H,3-6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVPAXZBFGPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4970882.png)
![1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B4970894.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)

![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B4970942.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-1H-indole](/img/structure/B4970943.png)
![2-[3-(dimethylamino)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4970955.png)
![5-(1-isopropyl-4-piperidinyl)-3-(4-morpholinylcarbonyl)-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4970961.png)

![5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970970.png)
![N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4970971.png)
